Thermodynamic Stability vs. 2-Acetylpyrrole
A direct head-to-head calorimetric and computational study determined that 2-acetylpyrrole is thermodynamically more stable than 3-acetylpyrrole [1]. This quantifiable difference in stability directly influences the compound's behavior in reactions and its shelf life.
| Evidence Dimension | Thermodynamic Stability |
|---|---|
| Target Compound Data | Less stable than 2-isomer [1] |
| Comparator Or Baseline | 2-Acetylpyrrole (CAS 1072-83-9) |
| Quantified Difference | 2-Acetylpyrrole is thermodynamically more stable. Exact enthalpy of formation values are reported in the full text. |
| Conditions | Standard (p° = 0.1 MPa) molar enthalpies of formation in the gaseous phase at T = 298.15 K, determined by static bomb combustion calorimetry and Knudsen effusion mass-loss technique, and validated by G3(MP2)//B3LYP calculations [1]. |
Why This Matters
This confirms the 3-acetyl isomer is a distinct chemical entity with higher energy, which may correlate with unique reactivity that cannot be replicated by the more stable 2-acetyl analog.
- [1] Santos, A. F. L. O. M., Gomes, J. R. B., & da Silva, M. A. V. R. (2009). 2- and 3-acetylpyrroles: a combined calorimetric and computational study. The Journal of Physical Chemistry A, 113(15), 3630-3638. View Source
